molecular formula C12H12N4 B013716 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline CAS No. 102408-26-4

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Cat. No. B013716
M. Wt: 212.25 g/mol
InChI Key: KDCAXDISXLLBJE-UHFFFAOYSA-N
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Description

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is a chemical compound with the molecular formula C12H12N4 and a molecular weight of 212.25 . It is used in proteomics research .


Synthesis Analysis

Prostaglandin-H synthase (PHS), a mammalian peroxidase, catalyzes the metabolic activation of 2-amino-3-methylimidazo[4,5-F]quinoline (IQ) in vitro . In another study, new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo-[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline consists of 12 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms .


Chemical Reactions Analysis

2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE may be sensitive to prolonged exposure to heat. It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light. This compound is rapidly degraded by dilute hypochlorite .


Physical And Chemical Properties Analysis

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline is a light tan crystalline solid or tan powder . It is insoluble in water .

Safety And Hazards

This chemical may emit potentially toxic fumes when involved in a fire . It is probably combustible .

properties

IUPAC Name

N,3-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-13-12-15-11-8-4-3-7-14-9(8)5-6-10(11)16(12)2/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAXDISXLLBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145045
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-methylaminoimidazo[4,5-F]quinoline

CAS RN

102408-26-4
Record name N,3-Dimethyl-3H-imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, N,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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